molecular formula C33H34N6O4 B8431646 N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide

N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide

Cat. No.: B8431646
M. Wt: 578.7 g/mol
InChI Key: AVUUHIYJPTWYNX-UHFFFAOYSA-N
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Description

The compound “US8933228, Ref 2” is a novel chemical entity primarily used in respiratory formulations. It is known for its role as an inhibitor of p38 mitogen-activated protein kinase enzymes, particularly the alpha and gamma sub-types. This compound has shown significant potential in the treatment of inflammatory diseases and respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8933228, Ref 2” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are documented in various chemical databases and research articles.

Industrial Production Methods

Industrial production of “US8933228, Ref 2” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

“US8933228, Ref 2” undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

Scientific Research Applications

“US8933228, Ref 2” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US8933228, Ref 2” involves the inhibition of p38 mitogen-activated protein kinase enzymes. These enzymes play a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines. By inhibiting these enzymes, “US8933228, Ref 2” helps reduce inflammation and alleviate symptoms of respiratory disorders .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other p38 mitogen-activated protein kinase inhibitors, such as:

Uniqueness

“US8933228, Ref 2” stands out due to its high selectivity for the p38 mitogen-activated protein kinase alpha and gamma sub-types, which reduces the risk of off-target effects and enhances its safety profile. This selectivity makes it a promising candidate for therapeutic applications in treating inflammatory diseases and respiratory disorders .

Properties

Molecular Formula

C33H34N6O4

Molecular Weight

578.7 g/mol

IUPAC Name

N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C33H34N6O4/c1-21-10-12-22(13-11-21)39-30(19-28(38-39)33(2,3)4)37-32(41)35-26-14-15-27(25-9-7-6-8-24(25)26)43-23-16-17-34-29(18-23)36-31(40)20-42-5/h6-19H,20H2,1-5H3,(H,34,36,40)(H2,35,37,41)

InChI Key

AVUUHIYJPTWYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OC5=CC(=NC=C5)NC(=O)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of CDI (28.8 g, 178 mmol) in DCM (250 mL) at RT, under nitrogen, was added 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine (7) (40.7 g, 178 mmol) portion-wise over 1 hr. After 1 hr the resulting dark red solution was added dropwise, over 1 hr, to a stirred solution of N-(4-(4-aminonaphthalen-1-yloxy)pyridin-2-yl)-2-methoxyacetamide (12) (35.5 g, 99 mmol) in DCM (1 L). After 1 hr MeOH (100 mL) was added and the mixture was kept at RT for 16 hr. The reaction mixture was evaporated in vacuo and the residue was taken up into DCM (500 mL) and was washed with water and saturated aqueous NaHCO3 solution (500 mL). The organic layer was dried (MgSO4), evaporated in vacuo and the residue purified by flash column chromatography (SiO2, 800 g, 2% MeOH in DCM, isocratic elution). This product was recrystallized from ethyl acetate/heptane (800 mL of a 5:3 v/v mixture) to afford N-(4-(4-(3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)ureido)naphthalen-1-yloxy)pyridin-2-yl)-2-methoxyacetamide (1) (25.5 g, 45%) as a white powder. Found: C, 68.41; H, 5.93; N, 14.36; C33H34N6O4 requires: C, 68.49; H, 5.92; N, 14.52%.
Name
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Name
N-(4-(4-aminonaphthalen-1-yloxy)pyridin-2-yl)-2-methoxyacetamide
Quantity
35.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methoxyacetyl chloride (64.2 μl, 0.703 mmol) was added slowly to a mixture of 1-(4-(2-aminopyridin-4-yloxy)naphthalen-1-yl)-3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)urea (8) (89 mg, 0.176 mmol) and DIPEA (153 μl, 0.878 mmol) in THF (5 mL). The reaction mixture was stirred at 0° C. for a further 20 min and then warmed to RT. After 2.5 hr, the reaction was quenched by the addition of a solution of 1% NH3 in MeOH (3 mL), and the resulting mixture stirred for a further 45 min. The volatiles were removed in vacuo and the residue was dissolved in a mixture of MeOH (5 mL) and AcOH (2 mL) and subjected to SCX capture and release eluting with 1% NH3 in MeOH solution. The crude material was purified by flash column chromatography (SiO2; 12 g) eluting with 0 to 60% [5% MeOH in EtOAc] in iso-hexane to give N-(4-(4-(3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)ureido)naphthalen-1-yloxy)pyridin-2-yl)-2-methoxyacetamide (1) (62 mg, 61%) as a white solid: m/z 579 (M+H)+ (ES+). 1H NMR (400 MHz, DMSO-d6) δ: 1.29 (9H, s), 2.40 (3H, s), 3.31 (3H, s), 3.99 (2H, s), 6.41 (1H, s), 6.70 (1H, dd), 7.32-7.40 (3H, m), 7.44-7.48 (2H, m), 7.55-7.61 (1H, m), 7.63-7.67 (2H, m), 7.84 (1H, dd), 7.97 (1H, d), 8.09 (1H, d), 8.19 (1H, d), 8.79 (1H, s), 9.13 (1H, s), 10.02 (1H, s).
Quantity
64.2 μL
Type
reactant
Reaction Step One
Name
1-(4-(2-aminopyridin-4-yloxy)naphthalen-1-yl)-3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)urea
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
153 μL
Type
reactant
Reaction Step One

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